(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid
Description
(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid is a synthetic amino acid derivative featuring a hexanoic acid backbone with two key modifications:
- Position 2: A (benzyloxy)carbonyl (Cbz) group protects the α-amino group, conferring base-labile protection commonly used in peptide synthesis.
- Position 6: A propan-2-yl (isopropyl) amino group replaces the terminal amino group of lysine, introducing steric bulk and lipophilicity. The (2S) stereochemistry at the α-carbon aligns with natural L-amino acids, making it suitable for incorporation into peptide chains. This compound is primarily utilized in biochemical studies and drug discovery, where tailored amino acid analogs are critical for modulating peptide stability, receptor binding, or enzymatic activity .
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
LEEYEPQZFFVRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Backbone
- Starting Material : Begin with 6-Aminohexanoic acid or a similar precursor.
- Protection of the Amino Group : Protect the amino group using a benzyloxy carbonyl (Cbz) group. This is typically done by reacting the amino acid with benzyloxy carbonyl chloride in the presence of a base like triethylamine or pyridine .
Introduction of the Isopropylamino Group
- Activation of the Carboxylic Acid : Activate the carboxylic acid group to form an active ester or acid chloride. This can be achieved using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) .
- Coupling Reaction : Perform a coupling reaction with isopropylamine in the presence of a base to introduce the isopropylamino group at the desired position.
Purification and Isolation
- Purification : Use techniques such as column chromatography or recrystallization to purify the final product.
- Isolation : Isolate the product by evaporation of the solvent or other appropriate methods.
Chemical Reactions Involved
The synthesis involves several key chemical reactions:
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Amino Protection | 6-Aminohexanoic acid, Benzyloxy carbonyl chloride, Triethylamine | Room temperature, Organic solvent (e.g., dichloromethane) | 2-{[(Benzyloxy)carbonyl]amino}hexanoic acid |
| Activation of Carboxylic Acid | 2-{[(Benzyloxy)carbonyl]amino}hexanoic acid, Thionyl chloride | Heated, Organic solvent (e.g., dichloromethane) | Acid chloride intermediate |
| Coupling with Isopropylamine | Acid chloride intermediate, Isopropylamine, Triethylamine | Room temperature, Organic solvent (e.g., dichloromethane) | (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid |
Analytical Techniques for Verification
To verify the structure and purity of the synthesized compound, several analytical techniques can be employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.
- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups.
- High-Performance Liquid Chromatography (HPLC) : To assess purity.
The preparation of (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid involves a series of well-established organic synthesis techniques. The use of protecting groups and controlled coupling reactions allows for the precise introduction of functional groups, making this compound a versatile intermediate in organic synthesis.
Given the lack of specific literature directly referencing this compound, the synthesis approach outlined above is based on general principles of organic chemistry and peptide synthesis. For detailed experimental procedures, consulting comprehensive organic chemistry texts or peer-reviewed journals is recommended.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Free amino acid and benzyloxycarbonyl by-products.
Substitution: New amino acid derivatives with different substituents.
Oxidation and Reduction: Various oxidized or reduced forms of the compound depending on the specific reaction conditions.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in protecting the amino group during reactions, while the isopropylamino substituent can influence the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of modified lysine derivatives. Below is a detailed comparison with key analogs:
CBZ-L-Lysine ()
- Structure: (S)-6-Amino-2-(((benzyloxy)carbonyl)amino)hexanoic acid.
- Key Differences: Position 6 retains a free amino group (-NH₂) instead of the isopropylamino group. Applications: Used as a protected lysine intermediate in peptide synthesis. The free ε-amino group allows selective deprotection for further functionalization. Stability: The unprotected ε-amino group makes it susceptible to undesired reactions, unlike the target compound’s sterically shielded isopropylamino group.
(S)-β3CbzK (S1, )
- Structure: (S)-3-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid.
- Key Differences: The Cbz group is at position 6, and a free amino group is at position 3. Backbone: β-amino acid configuration (amino group at C3) vs. α-amino acid (target compound). Applications: β-amino acids are studied for enhanced metabolic stability and helical peptide induction.
Boc-Lys(Z)-OH ()
- Structure: Dual-protected lysine with tert-butoxycarbonyl (Boc) at the α-amino and Cbz at the ε-amino group.
- Key Differences :
- Protecting Groups : Boc (acid-labile) vs. Cbz (base-labile) at the α-position.
- Applications : Dual protection enables orthogonal deprotection strategies in complex peptide synthesis.
Fmoc-Nle(OPO(OH)(OBn))-OH (–6)
- Structure: Norleucine derivative with Fmoc protection and a benzyl-protected phosphoester.
- Key Differences: Phosphoryl Group: Introduces negative charge and hydrolytic instability, unlike the target’s neutral isopropylamino group. Applications: Mimics phosphorylated residues in signaling studies.
Structural and Functional Analysis
Molecular Properties
Key Advantages Over Analogs
- Steric Shielding: The isopropylamino group reduces nucleophilic reactivity at position 6, minimizing side reactions during peptide elongation.
- Lipophilicity : Enhances membrane permeability compared to polar lysine derivatives, useful in prodrug design .
- Stereochemical Precision : (2S) configuration ensures compatibility with ribosomal or synthetic peptide assembly systems .
Biological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid , also known as a modified amino acid derivative, exhibits significant biological activity due to its unique structural features. This compound is characterized by the presence of a benzyloxycarbonyl group and an isopropyl amino group, which contribute to its reactivity and potential applications in pharmaceuticals. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid is C17H26N2O4, with a molecular weight of 322.4 g/mol. The compound's structure can be broken down into several functional groups:
- Amino Group : Contributes to the basicity and reactivity of the compound.
- Carboxylic Acid Group : Plays a critical role in biochemical interactions.
- Benzyloxycarbonyl Group : Enhances stability and bioavailability.
These structural features make the compound suitable for various biochemical applications, particularly in drug development.
The biological activity of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid is primarily influenced by its ability to interact with biological macromolecules such as proteins and nucleic acids. Key aspects include:
- Protein Interaction : The compound may modulate enzyme activity or receptor binding, influencing metabolic pathways.
- Cell Signaling : It may participate in signaling cascades, impacting cellular responses to stimuli.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antitumor Activity : Similar compounds have shown promise in targeting cancer cells through apoptosis induction.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases are being explored due to its ability to cross the blood-brain barrier.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
-
Neuroprotective Properties :
- Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
-
Metabolic Pathway Modulation :
- Studies indicate that this compound can influence metabolic pathways by acting as an inhibitor or modulator of key enzymes involved in amino acid metabolism.
Comparative Analysis
The following table compares (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid with other structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (2S)-2-{[(benzyloxy)carbonyl]... | Modified amino acid derivative | Contains benzyloxycarbonyl and isopropyl amino groups |
| L-Valine | Essential branched-chain amino acid | Directly involved in protein synthesis |
| N-Acetyl-L-cysteine | Antioxidant agent | Involved in detoxification processes |
| Lysine Derivatives | Various metabolic roles | Structural modifications lead to diverse functions |
This comparison highlights how the unique combination of functional groups in (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid differentiates it from other amino acids and derivatives, allowing for specific applications in drug design and development.
Q & A
Q. What are the key synthetic steps and critical functional groups in this compound?
The synthesis involves sequential protection and coupling reactions. The benzyloxycarbonyl (Cbz) group protects the α-amino group, while the propan-2-yl (isopropyl) amine moiety is introduced via carbodiimide-mediated coupling. Key functional groups include:
- Cbz-protected amine : Ensures regioselectivity during peptide synthesis.
- Hexanoic acid backbone : Provides structural flexibility for conjugation.
- Isopropylamino group : Enhances solubility and modulates bioactivity. Reaction optimization requires anhydrous conditions (e.g., DMF as solvent) and catalysts like HOBt/DCC for amide bond formation .
Q. How is the compound characterized using spectroscopic methods?
Standard characterization includes:
- NMR : H and C NMR confirm stereochemistry and functional group integration.
- IR : Peaks at ~1700 cm (C=O stretching) and ~3300 cm (N-H stretching).
- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity). Example
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 336.4 g/mol | Mass Spec |
| Melting Point | 226–231°C (dec.) | DSC |
Q. What are the physical and chemical properties relevant to handling?
- Solubility : Polar aprotic solvents (DMF, DMSO) at 10–50 mM.
- Stability : Sensitive to light/moisture; store at -20°C under nitrogen.
- pKa : ~4.2 (carboxylic acid) and ~8.1 (isopropylamino group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological approaches include:
- Solvent screening : Test DMF vs. THF for amide coupling efficiency.
- Catalyst optimization : Compare HOBt, HOAt, or OxymaPure for reduced racemization.
- Temperature control : Maintain 0–4°C during activation to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (ACN/water + 0.1% TFA) .
Q. What strategies resolve contradictions in spectral data interpretation?
Discrepancies in NMR signals (e.g., overlapping peaks) are addressed by:
- 2D NMR (HSQC, COSY) : Resolve spin-spin coupling and assign stereochemistry.
- Isotopic labeling : N-labeled analogs clarify amine group environments.
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for validation .
Q. How is the compound used in enzyme-substrate interaction studies?
The isopropylamino group mimics natural lysine residues, enabling:
- Kinetic assays : Measure and for proteases using fluorogenic substrates.
- X-ray crystallography : Co-crystallize with trypsin-like enzymes to map binding pockets. Example: Modifying the Cbz group with fluorophores (e.g., FITC) allows real-time monitoring of enzyme activity .
Q. What challenges exist in scaling up synthesis for research quantities?
Key challenges and solutions:
- Racemization : Use low-temperature coupling and chiral auxiliaries (e.g., Ellman’s sulfinamide).
- Purification bottlenecks : Switch from column chromatography to countercurrent distribution for >10 g batches.
- Cost of reagents : Replace DCC with EDC·HCl for economical amide bond formation .
Q. How does stereochemistry influence biological activity?
The (2S)-configuration ensures compatibility with L-amino acid-recognizing enzymes. Comparative studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
